Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330437
InChI: InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3
SMILES:
Molecular Formula: C15H23BrO3Si
Molecular Weight: 359.33 g/mol

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

CAS No.:

Cat. No.: VC18330437

Molecular Formula: C15H23BrO3Si

Molecular Weight: 359.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate -

Specification

Molecular Formula C15H23BrO3Si
Molecular Weight 359.33 g/mol
IUPAC Name methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate
Standard InChI InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3
Standard InChI Key XXJDKAXJGUUPPQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₂₃BrO₃Si, with a molar mass of 359.34 g/mol . Its structure integrates three functional groups:

  • A methyl ester at the carboxylate position, enhancing solubility in organic solvents.

  • A bromomethyl group at the 2-position, serving as a reactive handle for nucleophilic substitution or cross-coupling reactions.

  • A tert-butyldimethylsilyl (TBS) ether at the 4-position, providing steric protection for hydroxyl groups in synthetic intermediates.

Comparative analysis with the 3-isomer reveals critical differences in steric and electronic environments. For instance, the TBS group’s position influences the compound’s crystal packing and intermolecular interactions, as evidenced by the 3-isomer’s density of 1.201 g/cm³ .

Spectral Characterization

Although nuclear magnetic resonance (NMR) data for the 4-isomer are unavailable, predictions can be extrapolated from the 3-isomer:

  • ¹H NMR: Expected signals include a singlet for the TBS tert-butyl group (δ 0.9–1.1 ppm), aromatic protons split by substituent positions (δ 6.8–8.0 ppm), and a bromomethyl triplet (δ 4.3–4.6 ppm) .

  • ¹³C NMR: The carbonyl carbon of the ester group would resonate near δ 165–170 ppm, while the quaternary silicon-bearing carbon appears at δ 18–25 ppm .

Synthetic Applications and Reactivity

The bromomethyl group’s versatility enables diverse transformations:

Nucleophilic Substitution

The 2-bromomethyl moiety participates in SN2 reactions with nucleophiles (e.g., amines, thiols), forming carbon-heteroatom bonds. For example, reaction with sodium azide would yield an azidomethyl derivative, a precursor for Huisgen cycloadditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace the bromide with aryl or alkenyl groups. The TBS ether’s stability under basic conditions makes it compatible with such protocols .

Deprotection Strategies

The TBS group is cleavable via fluoride ions (e.g., tetrabutylammonium fluoride), regenerating a hydroxyl group. This orthogonal protection strategy is valuable in multistep syntheses of polyphenolic natural products .

Property3-Isomer 4-Isomer (Predicted)
Molecular Weight (g/mol)359.34359.34
Density (g/cm³)1.2011.18–1.22
Boiling Point (°C)377.0 ± 42.0370–385
Flash Point (°C)Not reported~200

Stability Considerations

  • Thermal Stability: The 3-isomer’s boiling point of 377°C implies high thermal resilience, likely shared by the 4-isomer due to similar molecular bulk.

  • Light Sensitivity: Bromomethyl groups are prone to radical degradation; amber glassware is advised for long-term storage .

Pharmacological and Industrial Relevance

While direct studies on the 4-isomer are lacking, its structural analogs have roles in:

  • Medicinal Chemistry: As intermediates in kinase inhibitor synthesis, leveraging the TBS group’s protective capacity .

  • Material Science: Bromomethyl aromatics serve as monomers for flame-retardant polymers .

Future Research Directions

Key unanswered questions include:

  • Synthetic Accessibility: Optimizing routes to the 4-isomer via directed ortho-metalation or Friedel-Crafts approaches.

  • Crystallography: Single-crystal X-ray studies to elucidate conformational preferences.

  • Biological Screening: Testing antimicrobial or anticancer activity given the bromomethyl motif’s bioactivity in other contexts .

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